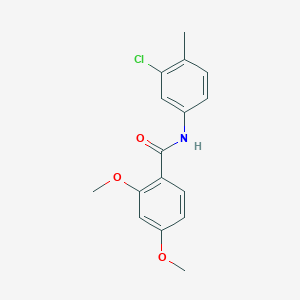![molecular formula C18H17NO5 B291722 Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate](/img/structure/B291722.png)
Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-[(3-methylbenzoyl)amino]isophthalate, commonly known as DMMAI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMAI is a derivative of isophthalic acid and is commonly used in the synthesis of various organic compounds.
作用機序
The mechanism of action of DMMAI is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways in the body. DMMAI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, DMMAI has been shown to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
DMMAI has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. In animal studies, DMMAI has been shown to reduce inflammation and tumor growth. Additionally, DMMAI has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development.
実験室実験の利点と制限
One advantage of using DMMAI in lab experiments is its high purity and stability. DMMAI is readily available from commercial sources and can be easily synthesized in the lab. However, one limitation of using DMMAI is its relatively high cost compared to other reagents.
将来の方向性
There are several future directions for the study of DMMAI. One potential area of research is the development of DMMAI-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMMAI and its potential applications in other fields, such as materials science and organic synthesis. Overall, DMMAI holds great promise for the development of new drugs and materials with a wide range of applications.
合成法
DMMAI can be synthesized through a multi-step process involving the reaction of isophthalic acid with various reagents. One common method involves the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with dimethylamine to form DMMAI.
科学的研究の応用
DMMAI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DMMAI has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, DMMAI has been used as a building block for the synthesis of various organic compounds. In organic synthesis, DMMAI has been used as a reagent for the preparation of various functionalized compounds.
特性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC名 |
dimethyl 5-[(3-methylbenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-5-4-6-12(7-11)16(20)19-15-9-13(17(21)23-2)8-14(10-15)18(22)24-3/h4-10H,1-3H3,(H,19,20) |
InChIキー |
LBXWUZUFHBAHMN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



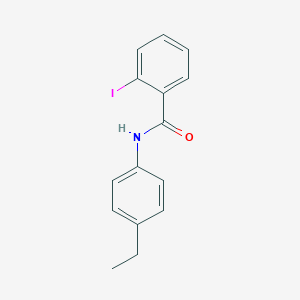


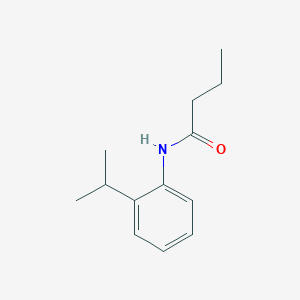
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
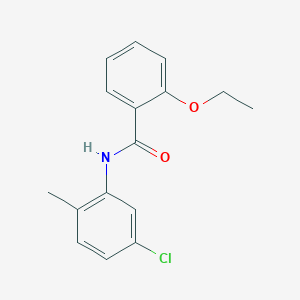

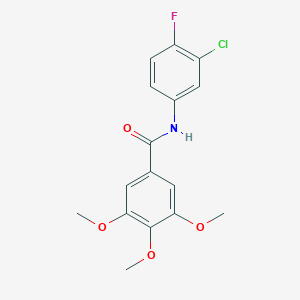
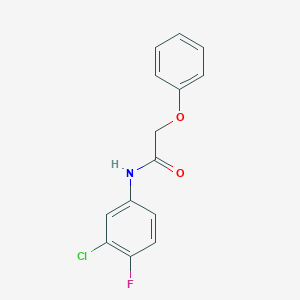
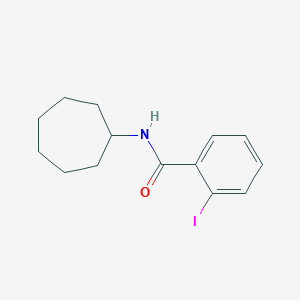
![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)

